2-Fluoro-4-vinylpyridine

Descripción general

Descripción

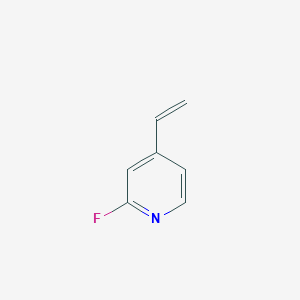

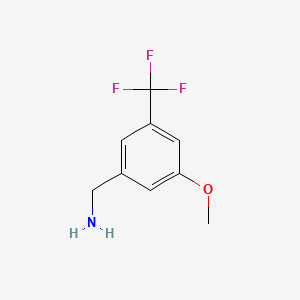

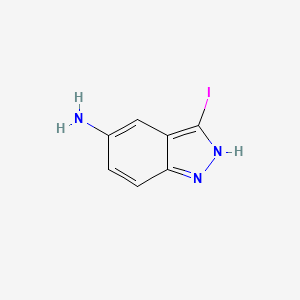

2-Fluoro-4-vinylpyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a fluorine atom and a vinyl group at specific positions. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-4-vinylpyridine involves several steps and can be achieved through different pathways. For instance, the synthesis of fluoroalkylated 4-vinylpyridinium chloride oligomers is performed by reacting fluoroalkanoyl peroxides with 4-vinylpyridinium chloride under mild conditions . Another approach to synthesizing fluoropyridines is described where 2-fluoroallylic alcohols are esterified and then transformed through a series of rearrangements, including the Ireland-Claisen and aza-Cope rearrangements, to yield 4-fluoropyridines .

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-vinylpyridine is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. For example, the synthesis of fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles involves the introduction of substituents to the pyridine ring, which affects the photophysical properties of the compounds . The molecular structure of such compounds is crucial for their function, as seen in the selective metal-ion recognition properties of these fluoroionophores.

Chemical Reactions Analysis

2-Fluoro-4-vinylpyridine and its derivatives participate in various chemical reactions. For example, the fluoroalkylated 4-vinylpyridinium chloride oligomers exhibit surfactant properties and can form micelles in aqueous solutions . In another study, poly(4-vinylpyridine) supported acidic ionic liquid is used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the reactivity of vinylpyridine derivatives in cyclocondensation reactions . Additionally, vinyldiazo compounds, which are structurally related to vinylpyridines, are used as radical acceptors in a visible-light-promoted cascade radical cyclization to synthesize 4-fluoroacridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-vinylpyridine derivatives are influenced by their molecular structure. For instance, the fluoroionophores exhibit strong blue-light emission with high quantum yields due to intramolecular charge transfer (ICT) phenomena, which are important for their application in metal-ion sensing . The fluoroalkylated 4-vinylpyridinium chloride oligomers are water-soluble and can significantly reduce the surface tension of water, indicating their potential as surfactants . These properties are essential for the practical applications of these compounds in various domains, including material science and medicinal chemistry.

Aplicaciones Científicas De Investigación

Application 1: Drug Carrier for 5-Fluorouracil

- Summary of Application: 2-Fluoro-4-vinylpyridine is used in the synthesis of a zwitterionic polymer based on the 4-vinylpyridine monomer (4-VP). This polymer is used as a practical drug carrier for 5-fluorouracil (5-FU), a medication used to treat cancer .

- Methods of Application: The zwitterionic polymer is synthesized and characterized using Fourier transform infrared spectroscopy (FTIR), field-emission scanning electron microscopy (FE-SEM), and gel permeation chromatography (GPC). The zwitterion poly (4-VP), abbreviated as ZVP, is obtained using ethyl bromoacetate in a basic medium .

- Results or Outcomes: The ZVP nanoparticles showed a mean size of 76 nm, polydispersity index of 0.25 and ultimate 5-FU cumulative release of 55% with a first-order kinetic model. The in vivo results showed that the percentage of neutrophils over time in ZVP NPs was lower than 5-FU, indicating the reliable potential of the ZVP coating for the enhancement of the drug circulation time in blood with long-term stability for medical applications .

Application 2: Synthesis of Hydrogels

- Summary of Application: 2-Fluoro-4-vinylpyridine is used in the synthesis of poly (AAM-co-4VP) hydrogels .

- Methods of Application: The as-prepared poly (AAM-co-4VP) hydrogels are immersed in deionized water at room temperature for several days with daily changed water to remove residual unreacted monomers and the solvent .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZHCAJTSCUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626869 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-vinylpyridine | |

CAS RN |

552331-57-4 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)